2-Chlorobenzaldehyde

Beschreibung

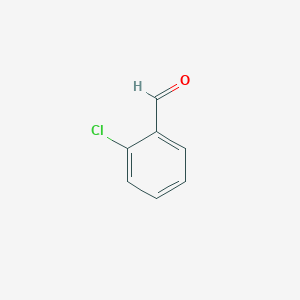

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYUJUBAXZAQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO, Array | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024764 | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chlorobenzaldehyde is a clear colorless to yellowish liquid. (NTP, 1992), Liquid, Colorless to yellow liquid; mp = 12.4 deg C; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

413.4 °F at 760 mmHg (NTP, 1992), 212 °C, 211.9 °C | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °F (NTP, 1992), 87 °C (189 °F) (SRP: closed cup), 87 °C c.c. | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 75 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, diethyl ether, acetone, benzene, carbon tetrachloride, Solubility in water, g/l at 20 °C: 1.8 (poor) | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.248 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2483 g/cu cm at 20 °C, BP range: 209-214 °C; density: 1.240-1.245 at 25 °C/25 °C. Soluble in alcohol, ether, acetone; insoluble in water /Chlorobenzaldehyde/, 1.25 g/cm³ | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.86 (calculated) | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.2 mmHg at 122 °F (NTP, 1992), 0.23 [mmHg], 0.23 mm Hg at 20 °C, Vapor pressure, kPa at 25 °C: 0.04 | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to yellowish liquid, Needles, Liquid or needles | |

CAS No. |

89-98-5, 35913-09-8 | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035913098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHR24X1LXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

54.3 °F (NTP, 1992), 11.9 °C, 12.4 °C | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

o-Chlorobenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Chlorobenzaldehyde (2-chlorobenzaldehyde) is an aromatic organic compound with the chemical formula C₇H₅ClO. It is a derivative of benzaldehyde (B42025) with a chlorine atom substituted at the ortho position of the benzene (B151609) ring. This technical guide provides an in-depth overview of the core physical and chemical characteristics of o-chlorobenzaldehyde, including detailed experimental protocols for their determination and visualizations of key chemical processes. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of o-chlorobenzaldehyde are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and safety considerations.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO | [1][2] |

| Molecular Weight | 140.57 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2][3][4][5] |

| Odor | Almond-like, pungent | [1][4][5] |

| Density | 1.248 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.566 | [3] |

| Vapor Pressure | 0.2977 hPa at 20°C; 0.4372 hPa at 25°C | [1] |

| Vapor Density | 4.86 (air = 1) | [6] |

Thermal Properties

| Property | Value | Reference(s) |

| Melting Point | 9-12 °C (48-54 °F) | [2][3][4] |

| Boiling Point | 209-215 °C (408-419 °F) at 760 mmHg | [1][2][3][4] |

| Flash Point | 87 °C (189 °F) (closed cup) | [1][3][5] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | 1.8 g/L at 20 °C (slightly soluble) | [1][6] |

| Ethanol | Soluble | [1][5] |

| Diethyl Ether | Soluble | [1][5] |

| Acetone | Soluble | [1][5] |

| Benzene | Soluble | [1][5] |

| Carbon Tetrachloride | Soluble | [1] |

| Acetonitrile | Slightly soluble | [2] |

| DMSO | Sparingly soluble | [2] |

Experimental Protocols

The determination of the physical characteristics of o-chlorobenzaldehyde should be conducted using standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on the OECD Guidelines for the Testing of Chemicals.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[7]

-

Apparatus : Capillary tube apparatus (liquid bath or metal block), Kofler hot bench, or Differential Scanning Calorimetry (DSC).[8][9]

-

Methodology (Capillary Tube Method) :

-

A small, dried sample of o-chlorobenzaldehyde is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a heating bath or block adjacent to a calibrated thermometer.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.[7][8]

-

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[2][5]

-

Apparatus : Ebulliometer, dynamic vapor pressure apparatus, or distillation apparatus.[2][5]

-

Methodology (Distillation Method) :

-

A sample of o-chlorobenzaldehyde is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.

-

The boiling point is the temperature at which the liquid and vapor phases are in equilibrium at a given external pressure. The temperature should remain constant during the distillation of a pure substance.[2][6]

-

Density of Liquids (OECD Guideline 109)

Density is the mass per unit volume of a substance.[4][10][11]

-

Apparatus : Hydrometer, oscillating densitometer, or pycnometer.[4][10][11][12]

-

Methodology (Pycnometer Method) :

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with o-chlorobenzaldehyde, and its mass is measured again.

-

The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the o-chlorobenzaldehyde by the volume of the pycnometer.[4][10][11][12]

-

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[3][13][14]

-

Apparatus : Flask with a stirrer, analytical balance, and a method for quantifying the concentration of o-chlorobenzaldehyde (e.g., chromatography).[3][13][14]

-

Methodology (Flask Method) :

-

An excess amount of o-chlorobenzaldehyde is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered to remove any undissolved substance.

-

The concentration of o-chlorobenzaldehyde in the aqueous solution is determined using a suitable analytical method.[3][13][14][15]

-

Chemical Synthesis and Reactions

Synthesis of o-Chlorobenzaldehyde

A common industrial method for the synthesis of o-chlorobenzaldehyde is the chlorination of o-chlorotoluene followed by hydrolysis.[16][17][18]

References

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. lcslaboratory.com [lcslaboratory.com]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. snowhitechem.com [snowhitechem.com]

- 17. CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google Patents [patents.google.com]

- 18. US3624157A - Process for preparing ortho-chlorobenzaldehyde - Google Patents [patents.google.com]

Synthesis of 2-Chlorobenzaldehyde from o-Chlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-chlorobenzaldehyde from o-chlorotoluene. The document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols for key reactions. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1] Its production from o-chlorotoluene is a commercially significant transformation. The two principal methods for this synthesis are the side-chain chlorination of o-chlorotoluene followed by hydrolysis, and the direct oxidation of the methyl group of o-chlorotoluene. This guide will explore both pathways in detail.

Primary Synthetic Pathways

The synthesis of this compound from o-chlorotoluene is predominantly achieved through two distinct chemical pathways. The traditional and most common industrial method involves a two-step process of side-chain chlorination followed by hydrolysis. A more direct, though often lower-yielding, approach is the direct oxidation of the methyl group.

References

An In-Depth Technical Guide to the Hydrolysis of 2-Chlorobenzal Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydrolysis of 2-chlorobenzal chloride is a cornerstone reaction in industrial organic synthesis, primarily for the production of 2-chlorobenzaldehyde, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of the reaction mechanism, kinetics, and experimental parameters is crucial for process optimization, yield maximization, and impurity control. This technical guide provides a comprehensive overview of the hydrolysis of 2-chlorobenzal chloride, consolidating available data on its mechanism, and offering detailed experimental protocols for its study. While specific kinetic data for 2-chlorobenzal chloride is not extensively reported in readily available literature, this guide extrapolates from closely related compounds and outlines methodologies for its empirical determination.

Introduction

This compound is a vital building block in organic synthesis. The most common industrial route to this compound is the hydrolysis of 2-chlorobenzal chloride. The overall transformation is represented by the following equation:

ClC₆H₄CHCl₂ + H₂O → ClC₆H₄CHO + 2 HCl

This reaction can be carried out under different conditions, primarily through acid-mediated or catalytic hydrolysis. The choice of method depends on factors such as desired reaction rate, selectivity, and downstream processing considerations.

Reaction Mechanism

The precise mechanism of hydrolysis for 2-chlorobenzal chloride is not definitively established in the reviewed literature. However, based on studies of analogous compounds such as benzal chloride and substituted benzyl (B1604629) chlorides, the reaction likely proceeds through a nucleophilic substitution pathway. The key mechanistic question is whether the reaction follows a unimolecular (Sₙ1) or bimolecular (Sₙ2) route.

Sₙ1 vs. Sₙ2 Pathways

The hydrolysis of benzal chlorides can be influenced by the stability of the intermediate carbocation and the nucleophilicity of the attacking species (water).

-

Sₙ1 Mechanism: This pathway involves a stepwise process. The first and rate-determining step is the heterolytic cleavage of a carbon-chlorine bond to form a resonance-stabilized α-chloro-α-aryl carbocation. This is followed by a rapid attack of water on the carbocation. The presence of two chlorine atoms on the benzylic carbon makes the formation of a carbocation less favorable than in the case of benzyl chloride. However, the benzylic position offers resonance stabilization.

-

Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile (water) attacks the electrophilic carbon at the same time as the chloride ion departs. This mechanism avoids the formation of a high-energy carbocation intermediate.

Studies on the hydrolysis of unsubstituted benzal chloride have shown that the reaction rate is independent of pH over a wide range, which suggests that the rate-determining step does not involve a direct attack by hydroxide (B78521) ions or protonation of the substrate. This observation is more consistent with a slow, rate-determining ionization of a C-Cl bond (Sₙ1-like) or a concerted attack by a neutral water molecule (Sₙ2).

The 2-chloro substituent on the benzene (B151609) ring is an electron-withdrawing group, which would destabilize a carbocation intermediate, making an Sₙ1 pathway less likely compared to unsubstituted benzal chloride. Therefore, an Sₙ2-like mechanism is the more probable pathway for the hydrolysis of 2-chlorobenzal chloride.

The proposed mechanism involves the sequential hydrolysis of the two chlorine atoms. The first hydrolysis yields an unstable α-chloro-α-hydroxy intermediate, which rapidly eliminates HCl to form the final product, this compound.

Quantitative Data

Hammett Plot Analysis

The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which is characteristic of the reaction and its mechanism).

A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state (characteristic of an Sₙ1 mechanism). A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge or no significant charge buildup in the transition state (more consistent with an Sₙ2 mechanism).

For the hydrolysis of substituted benzyl chlorides in acetone-water, a ρ value of -1.875 has been reported, indicating a significant Sₙ1 character with carbocation formation.[1] However, for the hydrolysis of substituted benzoyl chlorides, a non-linear Hammett plot is observed, suggesting a change in mechanism from Sₙ1-like for electron-donating groups to a mechanism with a positive ρ value for electron-withdrawing groups.[2]

Given the electron-withdrawing nature of the second chlorine atom in 2-chlorobenzal chloride, a positive ρ value would be expected if a series of substituted benzal chlorides were studied, further supporting an Sₙ2-like mechanism.

Comparative Kinetic Data

The following table summarizes available kinetic data for the hydrolysis of related compounds to provide a comparative context.

| Compound | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Benzoyl Chloride | Water/acetone | 0.0042 min⁻¹ (at 25°C) | Not specified | [3] |

| Substituted Benzoyl Chlorides | n-propanol | See reference for various k values | Not specified | [3] |

| Benzyl Chloride | Aqueous Solution (pH < 13) | Rate is constant | Not specified | [4] |

Note: The absence of specific data for 2-chlorobenzal chloride highlights a research gap and an opportunity for further investigation.

Experimental Protocols

To address the lack of quantitative data, the following section provides detailed methodologies for conducting kinetic studies on the hydrolysis of 2-chlorobenzal chloride.

General Hydrolysis Procedure (Acid-Mediated)

This protocol is adapted from established methods for the synthesis of this compound.[5]

Materials:

-

2-Chlorobenzal chloride (freshly distilled)

-

Concentrated sulfuric acid

-

Deionized water

-

Sodium carbonate solution (e.g., 10% w/v)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Gas absorption trap (for HCl)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up the three-necked flask with the mechanical stirrer, thermometer, and reflux condenser connected to a gas absorption trap.

-

Charge the flask with concentrated sulfuric acid.

-

With vigorous stirring, slowly add the 2-chlorobenzal chloride to create a fine emulsion. An initial drop in temperature and evolution of HCl gas will be observed.

-

Once the initial gas evolution subsides, gently heat the mixture to 30-40°C.

-

Maintain this temperature and continue vigorous stirring. The reaction progress can be monitored by the cessation of HCl evolution.

-

After the reaction is complete, cool the mixture and carefully pour it into a beaker of cold water.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separate the organic layer and wash it sequentially with water and a sodium carbonate solution to neutralize any remaining acid.

-

Wash again with water and then dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Kinetic Study Protocol

This protocol outlines a method for determining the rate constant of the hydrolysis reaction.

Methodology: The reaction rate can be monitored by tracking the disappearance of the reactant (2-chlorobenzal chloride) or the appearance of the product (this compound) over time using Gas Chromatography with Flame Ionization Detection (GC-FID).

Procedure:

-

Prepare a stock solution of 2-chlorobenzal chloride in a suitable solvent (e.g., acetonitrile).

-

In a temperature-controlled reaction vessel, add a known volume of the reaction medium (e.g., a specific concentration of aqueous acid or a buffer solution).

-

Initiate the reaction by injecting a small, known amount of the 2-chlorobenzal chloride stock solution into the reaction vessel with vigorous stirring.

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a cold, neutral organic solvent with an internal standard).

-

Analyze the quenched samples by GC-FID to determine the concentrations of 2-chlorobenzal chloride and this compound.

-

Plot the concentration of 2-chlorobenzal chloride versus time.

-

Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law that best fits the experimental data.

Conclusion

The hydrolysis of 2-chlorobenzal chloride is a synthetically important reaction that likely proceeds through an Sₙ2-like mechanism. The electron-withdrawing nature of the ortho-chloro substituent is expected to influence the reaction rate and mechanism. While specific kinetic data for this compound is sparse in the literature, this guide provides a framework for understanding the reaction based on analogous systems and outlines detailed experimental protocols for its kinetic investigation. The determination of the rate constant, activation energy, and a Hammett plot analysis for a series of substituted benzal chlorides would provide significant insights into the reaction mechanism and facilitate the optimization of industrial processes for the synthesis of this compound and its derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Chlorobenzaldehyde (CAS 89-98-5)

This guide provides a comprehensive overview of this compound (CAS No. 89-98-5), a pivotal chemical intermediate. It details the compound's physicochemical properties, safety protocols, spectroscopic data, and its significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Core Physicochemical Properties

This compound is a colorless to light yellow liquid characterized by a pungent odor.[1][2] Due to its melting point being close to room temperature, it may exist as a solid, a liquid, a solidified melt, or a supercooled melt.[3][4] It is notably more resistant to air oxidation than benzaldehyde.[2]

The compound's quantitative properties are summarized below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 89-98-5 | [1][3][5][6][7][8] |

| EC Number | 201-956-3 | [1][5][8] |

| Molecular Formula | C₇H₅ClO | [1][6][8] |

| Molecular Weight | 140.57 g/mol | [1][3][6] |

| Melting Point | 9 - 12.4 °C (48.2 - 54.3 °F) | [3][4][6][7][9] |

| Boiling Point | 209 - 215 °C (408 - 419 °F) at 760 mmHg | [2][6][7][9] |

| Density | 1.248 - 1.29 g/cm³ at 20-25 °C | [3][4][6][7] |

| Vapor Pressure | <0.1 hPa at 20 °C; 1.7 hPa at 50 °C | [3][4] |

| Vapor Density | 4.86 (air = 1) | [1][5] |

| Flash Point | 87 - 97 °C (188.6 - 206.6 °F) [Closed Cup] | [3][4][6][9][10] |

| Autoignition Temp. | 397 °C (746.6 °F) | [2][3] |

| Refractive Index | 1.566 at 20 °C | [1][2] |

| pH | 2.9 (in saturated aqueous solution) | [3][4] |

| Solubility | Water: Slightly soluble (1.8 g/L)[1][3]. Organic Solvents: Soluble in alcohol, ether, acetone, benzene.[1][2][9] | [1][2][3][9] |

| log Kow (LogP) | 2.33 | [1] |

Spectroscopic and Identification Data

Spectroscopic data is critical for the identification and characterization of this compound. Data is available across various platforms.[11][12][13][14]

| Identifier Type | Value | Source(s) |

| InChI | 1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H | [1][3] |

| InChIKey | FPYUJUBAXZAQNL-UHFFFAOYSA-N | [1][3] |

| SMILES | Clc1c(cccc1)C=O | [1][3] |

| Beilstein Number | 385877 | [7] |

| RTECS Number | CU5075000 | [2] |

Safety and Handling

This compound is classified as a combustible, corrosive hazardous material that can cause severe skin burns, eye damage, and may trigger an allergic skin reaction.[3][4][8][10][15] Proper handling and storage are imperative.

| Safety Information | Details | Source(s) |

| Signal Word | Danger | [3][10] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. | [3][4][8] |

| Precautionary Statements | P261, P272, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [3][4][8] |

| Hazard Class | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [8][10] |

| Storage | Store in a dry, cool, well-ventilated place (2-30°C) away from heat, ignition sources, and incompatible materials. Keep container tightly closed, potentially under nitrogen.[3][6][10][15] | [3][6][10][15] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents, iron.[2][10] | [2][10] |

| First Aid (Eyes) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8][15] | [5][8][15] |

| First Aid (Skin) | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[5][8][15] | [5][8][15] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[5][8][10] | [5][8][10] |

| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8][15] | [8][15] |

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is driven by its aldehyde functional group and the chloro-substituted aromatic ring. It is a versatile precursor for a wide range of organic compounds and is widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and optical brighteners.[2][9][16]

Key reactions include:

-

Schiff Base Formation: It readily reacts with primary amines to form Schiff bases (imines), a common linkage in the synthesis of novel antimicrobial and anticancer agents.[17]

-

Cannizzaro Reaction: In the presence of a strong base, it undergoes a disproportionation reaction to form 2-chlorobenzyl alcohol and 2-chlorobenzoic acid.[18]

-

Alkynylation: It can undergo alkynylation with phenylacetylene (B144264) to form binaphthyl-derived amino alcohols, which are useful chiral ligands.[2]

-

Biginelli Cyclocondensation: It is used in one-pot, three-component reactions with β-ketoesters and ureas/thioureas to generate functionalized dihydropyrimidine (B8664642) derivatives, a class of compounds with significant pharmacological activities.

Its role as an intermediate is crucial in producing acaricides like clofentezine (B1669202) and flutenzine.[2]

Experimental Protocols: Synthesis

The most common industrial synthesis of this compound involves the chlorination of o-chlorotoluene followed by hydrolysis.[19][20]

Protocol: Synthesis via Chlorination and Hydrolysis

Objective: To synthesize this compound from o-chlorotoluene.

Materials:

-

o-Chlorotoluene

-

Chlorine gas (Cl₂)

-

Catalyst (e.g., Iron(III) chloride, Zinc chloride)[19]

-

20% Sodium carbonate (Na₂CO₃) aqueous solution

Methodology:

Step 1: Chlorination of o-Chlorotoluene

-

Charge a suitable reactor with o-chlorotoluene.

-

Heat the reactor to a temperature of 100-120°C.[19]

-

Under UV irradiation or with a suitable catalyst, introduce chlorine gas into the reactor.[20]

-

Continue the reaction for 1-2 hours until the desired conversion to o-chlorobenzal chloride (the dichlorinated intermediate) is achieved, monitored via appropriate analytical methods (e.g., GC).[19]

-

The resulting chlorinated liquid is then distilled under reduced pressure to separate any remaining o-chlorotoluene and the monochlorinated side product (o-chlorobenzyl chloride).[19]

Step 2: Hydrolysis of the Intermediate

-

Transfer the residual mixture, rich in o-chlorobenzal chloride, to a hydrolysis flask.

-

Add a catalyst, such as an aqueous solution of ferric chloride and zinc chloride. The catalyst amount is typically a small fraction (e.g., 0.015%) of the mass of the chlorinated mixture.[19]

-

Heat the mixture to 100-120°C under constant stirring.[19]

-

The hydrolysis reaction proceeds for 1.5-3 hours, liberating hydrogen chloride (HCl) gas, which should be passed through a scrubber.[19]

Step 3: Purification

-

After the reaction is complete, cool the mixture.

-

Neutralize the crude product by adding a 20% sodium carbonate solution until the pH of the reaction solution is between 8 and 10.[19]

-

Stir for approximately 30 minutes, then allow the layers to separate.

-

Isolate the crude, oily layer of this compound.

-

Purify the final product via vacuum distillation to achieve high purity (e.g., >99%).[19]

Structure-Application Relationships

The utility of this compound in various synthetic applications stems directly from its molecular structure. The aldehyde group provides a reactive site for nucleophilic addition and condensation reactions, while the chlorine atom modifies the reactivity of the aromatic ring and serves as a potential leaving group or directing group in further substitutions.

References

- 1. This compound | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 89-98-5 [m.chemicalbook.com]

- 3. This compound for synthesis 89-98-5 [sigmaaldrich.com]

- 4. This compound CAS 89-98-5 | 820276 [merckmillipore.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. This compound, 89-98-5 [thegoodscentscompany.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. This compound or O-Chlorobenzaldehyde Manufacturers, with SDS [mubychem.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound (89-98-5) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. sds.chemtel.net [sds.chemtel.net]

- 16. nbinno.com [nbinno.com]

- 17. ojs.wiserpub.com [ojs.wiserpub.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Page loading... [guidechem.com]

- 20. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 2-Chlorobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorobenzaldehyde (CAS No. 89-98-5), a key intermediate in the synthesis of various pharmaceuticals and chemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides insight into the hydrogen atom environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Doublet of Doublets | 1H | Aromatic proton (ortho to -CHO) |

| ~7.6 | Triplet of Doublets | 1H | Aromatic proton |

| ~7.5 | Triplet of Doublets | 1H | Aromatic proton |

| ~7.4 | Doublet of Doublets | 1H | Aromatic proton (ortho to -Cl) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~138 | Aromatic carbon (C-Cl) |

| ~135 | Aromatic carbon |

| ~134 | Aromatic carbon (C-CHO) |

| ~131 | Aromatic carbon |

| ~130 | Aromatic carbon |

| ~128 | Aromatic carbon |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2860, ~2770 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1705 | Strong | Carbonyl (C=O) stretch |

| ~1590, ~1570, ~1470 | Medium-Strong | Aromatic C=C ring stretch |

| ~1200 | Strong | C-C stretch |

| ~820 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[2][3]

| m/z | Relative Intensity (%) | Assignment |

| 142 | ~33 | Molecular ion [M+2]⁺ (³⁷Cl isotope) |

| 140 | 100 | Molecular ion [M]⁺ (³⁵Cl isotope)[2] |

| 139 | ~95 | [M-H]⁺ |

| 111 | ~40 | [M-CHO]⁺[2] |

| 75 | ~25 | [C₆H₃]⁺ |

| 51 | ~15 | [C₄H₃]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are representative experimental protocols.

NMR Spectroscopy:

-

Instrument: Bruker AC-300 or equivalent.[4]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (d₆-DMSO) is commonly used.[5][6][7][8]

-

Procedure: A small sample of this compound was dissolved in the deuterated solvent. The ¹H and ¹³C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) or solution in a suitable solvent (e.g., Carbon Tetrachloride, CCl₄, and Carbon Disulfide, CS₂).[4][9]

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer was used.[10]

-

Procedure (Solution): A 10% solution of the compound was prepared in CCl₄ for the 4000-1350 cm⁻¹ range and in CS₂ for the 1350-600 cm⁻¹ range.[9] The spectrum was recorded in a suitable liquid cell.

-

Procedure (ATR): A small amount of the neat liquid was placed directly on the ATR crystal, and the spectrum was recorded.

Mass Spectrometry:

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Procedure: The sample was introduced into the mass spectrometer, and the mass spectrum was recorded. The resulting spectrum shows the molecular ion and various fragment ions.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for the characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound (89-98-5) 13C NMR spectrum [chemicalbook.com]

- 2. This compound (89-98-5) MS [m.chemicalbook.com]

- 3. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 4. This compound | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (89-98-5) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Solved Assignment of iH NMR spectra of this compound | Chegg.com [chegg.com]

- 9. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Chlorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chlorobenzaldehyde, a key intermediate in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. Understanding its solubility in various organic solvents is critical for process development, purification, and formulation. This document summarizes available solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Executive Summary

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. Researchers are encouraged to use the experimental protocols outlined in Section 3.0 to determine precise solubilities in their specific solvent systems of interest.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 20 | 1.47 g/L | Quantitative |

| Ethanol | Ambient | Soluble | Qualitative |

| Diethyl Ether | Ambient | Soluble | Qualitative |

| Acetone | Ambient | Soluble | Qualitative |

| Benzene (B151609) | Ambient | Soluble | Qualitative |

| Chloroform | Ambient | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of this compound in organic solvents: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method is a straightforward and accurate way to determine solubility by measuring the mass of the solute dissolved in a known mass of solvent.

3.1.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringe filters (PTFE, 0.45 µm)

-

Drying oven

-

Evaporating dish or pre-weighed beaker

3.1.2 Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe.

-

Filtration: Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microcrystals.

-

Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 50-60°C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility (S) in g/100g of solvent can be calculated using the following formula:

S = (m_final - m_initial) / m_solvent * 100

Where:

-

m_final is the final mass of the evaporating dish with the dried solute.

-

m_initial is the initial mass of the empty evaporating dish.

-

m_solvent is the mass of the solvent in the withdrawn aliquot, calculated from its volume and density at the experimental temperature.

-

UV-Vis Spectrophotometric Method

This method is suitable for solutes that have a chromophore and absorb UV-Vis radiation. It is a rapid and sensitive technique that requires a smaller amount of material compared to the gravimetric method.

3.2.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Syringe filters (PTFE, 0.45 µm)

3.2.2 Experimental Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to prepare at least five standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow steps 1-4 from the gravimetric method (Section 3.1.2) to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Analysis:

-

Withdraw an aliquot of the clear supernatant using a pre-warmed syringe and filter it.

-

Carefully dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent for a process involving this compound, based on solubility screening and determination.

Caption: Workflow for solvent screening and selection.

Conclusion

This technical guide has consolidated the available solubility information for this compound and provided detailed, actionable protocols for its experimental determination. While a comprehensive database of quantitative solubility in various organic solvents is yet to be established, the methodologies presented herein offer a robust framework for researchers to generate reliable data tailored to their specific applications. The provided logical workflow further aids in the systematic selection of optimal solvent systems, thereby facilitating more efficient and effective research and development in pharmaceuticals, agrochemicals, and materials science.

References

The Impact of Electron-Withdrawing Groups on the Reactivity of Benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of electron-withdrawing groups (EWGs) on the reactivity of benzaldehyde (B42025). Understanding these electronic effects is paramount for medicinal chemists and researchers in drug development for the rational design of synthetic routes and the modulation of molecular interactions with biological targets. This document details the underlying principles governing this reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles: The Electrophilicity of the Carbonyl Carbon

The reactivity of benzaldehyde and its derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the benzene (B151609) ring enhance this electrophilicity by pulling electron density away from the carbonyl group through inductive and/or resonance effects. This increased partial positive charge on the carbonyl carbon makes it a more susceptible target for nucleophilic attack, thereby increasing the rate of reaction in many cases. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to reduced reactivity towards nucleophiles.[1]

Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is due to the electron-donating resonance effect of the aromatic ring, which partially delocalizes the positive charge on the carbonyl carbon, thus reducing its electrophilicity.[2]

Quantitative Analysis of Substituent Effects: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[3] The equation is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with a substituted benzaldehyde.

-

k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.

-

σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.

The following table provides the Hammett σ constants for various common substituents.

| Substituent | σ (meta) | σ (para) |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CHO | 0.36 | 0.42 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

Impact on Key Reactions of Benzaldehyde

The presence of electron-withdrawing groups on the benzaldehyde ring has a profound impact on a variety of important organic reactions.

Nucleophilic Addition Reactions

In general, nucleophilic addition reactions to the carbonyl group are accelerated by the presence of electron-withdrawing substituents on the aromatic ring.[1]

The Wittig reaction, which converts aldehydes and ketones to alkenes, is significantly faster for benzaldehydes bearing electron-withdrawing groups. This is because the rate-determining step involves the nucleophilic attack of the ylide on the carbonyl carbon.

| Substituent (para) | Relative Rate Constant (k/k₀) |

| -NO₂ | 14.7 |

| -Cl | 2.75 |

| -H | 1.00 |

| -CH₃ | 0.45 |

| -OCH₃ | 0.21 |

Data compiled from various sources.

In the Aldol condensation, an enolate ion reacts with a carbonyl compound. When a substituted benzaldehyde is used as the electrophile, electron-withdrawing groups enhance its reactivity towards the enolate.

Similar to the Aldol condensation, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. The reactivity of substituted benzaldehydes in this reaction is enhanced by electron-withdrawing groups which increase the electrophilicity of the carbonyl carbon.[1]

The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Consequently, electron-withdrawing groups on the benzaldehyde ring facilitate this initial attack and increase the reaction rate.[4] The qualitative order of reactivity for para-substituted benzaldehydes is: NO₂ > Cl > H > OCH₃.[4]

Oxidation Reactions

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common transformation. The effect of substituents on the rate of oxidation can be complex and depends on the specific oxidizing agent and reaction mechanism. For instance, in the oxidation by benzyltrimethylammonium (B79724) chlorobromate, the reaction is accelerated by both electron-withdrawing and electron-donating groups, though the effect is more pronounced with electron-donating groups.[1]

| Substituent (para) | Relative Rate Constant (k/k₀) for Oxidation with BTMACB |

| -NO₂ | 1.62 |

| -Cl | 0.55 |

| -H | 1.00 |

| -CH₃ | 2.51 |

| -OCH₃ | 6.31 |

Data compiled from various sources.

Reduction Reactions

The reduction of the aldehyde functionality to an alcohol is also influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally make the carbonyl carbon more electrophilic and thus more susceptible to reduction by nucleophilic hydride reagents like sodium borohydride.

Mechanistic and Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key reactions involving benzaldehydes with electron-withdrawing groups.

Wittig Reaction of 4-Chlorobenzaldehyde (B46862)

Objective: To synthesize 4-chlorostilbene (B8714627) via a Wittig reaction between 4-chlorobenzaldehyde and benzyltriphenylphosphonium (B107652) chloride.

Materials:

-

4-Chlorobenzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (50% aqueous solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in dichloromethane.

-

Add the 50% aqueous sodium hydroxide solution dropwise to the stirred solution. The formation of the orange-red ylide should be observed.

-

Add a solution of 4-chlorobenzaldehyde (1 equivalent) in dichloromethane dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the aldehyde spot), quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-chlorostilbene.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Aldol Condensation of 4-Nitrobenzaldehyde (B150856) with Acetone (B3395972)

Objective: To synthesize 4-(4-nitrophenyl)-3-buten-2-one via a base-catalyzed Aldol condensation.

Materials:

-

4-Nitrobenzaldehyde

-

Acetone

-

Sodium hydroxide

-

Water

-

Hydrochloric acid (dilute)

Procedure:

-

Dissolve 4-nitrobenzaldehyde (1 equivalent) in ethanol in an Erlenmeyer flask.

-

Add acetone (1.5 equivalents) to the solution.

-

In a separate beaker, prepare a solution of sodium hydroxide (1.2 equivalents) in water.

-

Slowly add the sodium hydroxide solution to the stirred aldehyde-ketone mixture. A precipitate should form.

-

Continue stirring at room temperature for 30 minutes.

-